molecular formula C19H22N2O7S B14951394 Ethyl 2-[({[(2,5-dioxopyrrolidin-1-yl)acetyl]oxy}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Ethyl 2-[({[(2,5-dioxopyrrolidin-1-yl)acetyl]oxy}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B14951394
M. Wt: 422.5 g/mol
InChI Key: PFMRDWNVOBVKCM-UHFFFAOYSA-N
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Description

ETHYL 2-[(2-{[2-(2,5-DIOXO-1-PYRROLIDINYL)ACETYL]OXY}ACETYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a benzothiophene ring, a pyrrolidinyl group, and various functional groups

Preparation Methods

The synthesis of ETHYL 2-[(2-{[2-(2,5-DIOXO-1-PYRROLIDINYL)ACETYL]OXY}ACETYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves multiple steps, including the formation of intermediate compounds and the use of specific reagents and conditions. The synthetic route typically starts with the preparation of the benzothiophene core, followed by the introduction of the pyrrolidinyl group and the esterification of the carboxylate group. Industrial production methods may involve optimization of reaction conditions to improve yield and purity.

Chemical Reactions Analysis

ETHYL 2-[(2-{[2-(2,5-DIOXO-1-PYRROLIDINYL)ACETYL]OXY}ACETYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

    Hydrolysis: The ester and amide bonds in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding acids and amines.

Scientific Research Applications

ETHYL 2-[(2-{[2-(2,5-DIOXO-1-PYRROLIDINYL)ACETYL]OXY}ACETYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of ETHYL 2-[(2-{[2-(2,5-DIOXO-1-PYRROLIDINYL)ACETYL]OXY}ACETYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

ETHYL 2-[(2-{[2-(2,5-DIOXO-1-PYRROLIDINYL)ACETYL]OXY}ACETYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can be compared with other similar compounds, such as:

Properties

Molecular Formula

C19H22N2O7S

Molecular Weight

422.5 g/mol

IUPAC Name

ethyl 2-[[2-[2-(2,5-dioxopyrrolidin-1-yl)acetyl]oxyacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C19H22N2O7S/c1-2-27-19(26)17-11-5-3-4-6-12(11)29-18(17)20-13(22)10-28-16(25)9-21-14(23)7-8-15(21)24/h2-10H2,1H3,(H,20,22)

InChI Key

PFMRDWNVOBVKCM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)COC(=O)CN3C(=O)CCC3=O

Origin of Product

United States

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